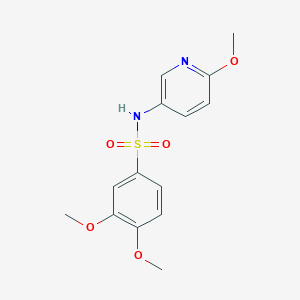
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide often involves reactions that introduce the nitro and isoindoline groups into the molecular structure, providing a basis for further modification and complex formation. For instance, Fedorov et al. (2001) described the synthesis of N-(2-nitroxyethyl)isonicotinamide through the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, demonstrating a method of integrating nitro groups into similar molecular frameworks (Fedorov et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide is often characterized by X-ray diffraction analysis, revealing detailed geometries and the arrangement of functional groups. The study by Jeragh et al. (2015) on the crystal structure of isonicotinamide complexes offers insights into the structural aspects of similar compounds, highlighting the role of hydrogen bonding and metal coordination in defining molecular conformations (Jeragh, Ali, & El-asmy, 2015).
Chemical Reactions and Properties
Chemical reactions involving N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide and its analogs typically explore the reactivity of nitro and amide groups. Studies such as those conducted by Arıcı et al. (2017) on nicotinamide and isonicotinamide complexes with dicarboxylic acids provide a foundation for understanding the chemical behavior and reactivity of similar compounds, emphasizing the importance of hydrogen bonding and coordination to metal ions in their chemical properties (Arıcı, Yeşilel, Acar, & Dege, 2017).
Physical Properties Analysis
The physical properties of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide and related compounds, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. Studies like those by Zhang et al. (2021) on isonicotinamide and carboxylic acids highlight the significance of noncovalent interactions and hydrogen bonding in determining the physical properties of these compounds (Zhang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are essential for understanding the behavior of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide. Gholivand et al. (2010) provided insights into the chemical properties of nicotinamide and isonicotinamide complexes, illustrating the influence of ligand coordination on the stability and reactivity of the complexes (Gholivand, Oroujzadeh, & Afshar, 2010).
Propriétés
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5/c19-12(8-3-5-15-6-4-8)16-17-13(20)10-2-1-9(18(22)23)7-11(10)14(17)21/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKYPKSVZFEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5661619.png)

![N-(tert-butyl)-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5661633.png)
![2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)
![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)
![2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5661643.png)

![N,1-dimethyl-N-[(5-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5661646.png)
![3-(4-chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5661662.png)

![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5661679.png)


![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)